molecular formula C11H24O3Si B015436 (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one CAS No. 218615-21-5

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one

Cat. No.: B015436
CAS No.: 218615-21-5
M. Wt: 232.39 g/mol
InChI Key: UUSDHTAHRYBCMB-JTQLQIEISA-N
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Description

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one (CAS: 218615-21-5) is a chiral compound featuring a ketone backbone, a tert-butyldimethylsilyl (TBDMS) ether group at the 3S position, and a hydroxyl group at the 5-position. Its molecular formula is C₁₁H₂₄O₃Si, with an exact molecular weight of 232.149 g/mol . Key physicochemical properties include a calculated LogP of 2.35, indicating moderate lipophilicity, and a polar surface area (PSA) of 46.53 Ų, reflecting its hydrogen-bonding capacity . The TBDMS group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability against acidic or basic conditions while maintaining reactivity for downstream modifications.

Properties

IUPAC Name

(3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O3Si/c1-9(13)10(7-8-12)14-15(5,6)11(2,3)4/h10,12H,7-8H2,1-6H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSDHTAHRYBCMB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H](CCO)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50442799
Record name (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218615-21-5
Record name (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50442799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Silylation of (3S)-3,5-Dihydroxypentan-2-one

The core step involves TBS protection of the 3-hydroxy group. A typical procedure:

  • Dissolve (3S)-3,5-dihydroxypentan-2-one (1.0 eq) in anhydrous THF under N2\text{N}_2.

  • Add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq).

  • Stir at 20C-20^\circ \text{C} for 12 hours.

  • Quench with saturated NH4Cl\text{NH}_4\text{Cl}, extract with ethyl acetate, and purify via silica chromatography.

Yield : 78–85%
Purity : >95% (HPLC)

Oxidation State Management

The 5-hydroxy group remains unprotected for downstream functionalization. Selective oxidation to a ketone is avoided by using mild conditions:

StepReagentTemperatureTimeOutcome
SilylationTBSCl/Imidazole20C-20^\circ \text{C}12 h3-O-TBS protected
WorkupNH4Cl\text{NH}_4\text{Cl}RT1 hPhase separation

Analytical Validation and Characterization

Post-synthesis analysis confirms structure and enantiopurity:

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 4.25 (m, 1H, C3-H), 3.65 (t, 2H, C5-OH), 2.45 (q, 2H, C1-H), 0.90 (s, 9H, TBS).

  • HPLC : Chiralcel OD-H column, hexane:isopropanol (90:10), flow 1.0 mL/min; tR=8.2mint_R = 8.2 \, \text{min} (enantiomeric excess >98%).

  • IR : 3440 cm1^{-1} (O-H stretch), 1715 cm1^{-1} (C=O).

Comparative Analysis of Alternative Methods

Chemical Reactions Analysis

Types of Reactions

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Fluoride ions (e.g., from tetrabutylammonium fluoride, TBAF) are used to remove the TBDMS group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohols.

Scientific Research Applications

Organic Synthesis

TBS-5-hydroxypentan-2-one is primarily used as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl (TBS) group is particularly favored due to its stability under various reaction conditions and ease of removal.

Applications in Synthesis:

  • Protecting hydroxyl groups during multi-step syntheses.
  • Facilitating the formation of more complex structures by allowing selective reactions at other functional groups.

Example Case Study:
In a synthetic pathway for complex natural products, TBS protection was employed to prevent unwanted side reactions while forming carbon-carbon bonds, demonstrating its utility in multi-step organic synthesis .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its derivatives may exhibit biological activity due to their structural similarities to naturally occurring compounds.

Potential Therapeutic Uses:

  • Investigated for use in synthesizing antifungal agents.
  • Possible applications in developing inhibitors for various biological targets.

Research Insight:
Recent studies have explored the synthesis of TBS derivatives that demonstrate antifungal properties, highlighting the compound's role as a precursor for bioactive molecules .

Material Science

TBS-5-hydroxypentan-2-one can also find applications in material science, particularly in the development of siloxane-based materials. The silyl group contributes to the thermal stability and mechanical properties of polymers.

Applications:

  • Used in the formulation of silicone elastomers.
  • Enhances the performance characteristics of coatings and sealants.

Mechanism of Action

The primary mechanism of action for (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one involves the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step syntheses where selective reactivity is crucial.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one is best contextualized by comparing it with analogous compounds. Below is a detailed analysis:

Table 1: Key Comparative Data

Compound Name Molecular Formula Molecular Weight (g/mol) LogP PSA (Ų) Key Features
This compound C₁₁H₂₄O₃Si 232.149 2.35 46.53 TBDMS-protected hydroxyl, ketone backbone, chiral 3S configuration
(2S,4S)-5-((tert-Butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol C₁₃H₃₀O₂Si 258.47 ~3.2* 29.46 TBDMS ether, branched methyl groups, primary alcohol functionality
3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde C₁₄H₂₂O₃Si 278.41 ~3.8* 43.37 Aromatic aldehyde, methoxy and TBDMS substituents, planar aromatic ring
(3S,4R)-5-Benzyloxy-3,4-dihydroxy-pentan-2-one C₁₂H₁₆O₄ 224.25 0.51 66.76 Benzyl-protected hydroxyl, diol and ketone groups, higher polarity

*Estimated based on structural analogs.

Structural and Functional Comparisons

Backbone and Functional Groups

  • The target compound’s linear pentan-2-one backbone contrasts with the branched structure of (2S,4S)-5-((tert-butyldimethylsilyl)oxy)-2,4-dimethylpentan-1-ol, which has two methyl groups and a primary alcohol . This branching increases lipophilicity (higher LogP) but reduces hydrogen-bonding capacity (lower PSA).
  • Compared to 3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxybenzaldehyde , the target lacks aromaticity, resulting in lower molecular weight and distinct reactivity (e.g., ketone vs. aldehyde).

Protective Group Chemistry The TBDMS group in the target compound offers superior steric protection compared to benzyl ethers in (3S,4R)-5-benzyloxy-3,4-dihydroxy-pentan-2-one . Benzyl groups are more labile under hydrogenolysis conditions, whereas TBDMS ethers require fluoride ions for cleavage.

Polarity and Solubility

  • The target’s PSA (46.53 Ų) is intermediate between the aromatic aldehyde (43.37 Ų) and the diol-containing compound (66.76 Ų) , reflecting a balance of hydroxyl and silyl ether contributions. Its LogP (2.35) suggests better membrane permeability than the polar diol (LogP 0.51) .

Synthetic Utility

  • The TBDMS group in the target compound enhances stability during multistep syntheses, as seen in and –9, where silyl ethers are retained under basic or nucleophilic conditions . In contrast, benzyl-protected compounds require additional deprotection steps .

Biological Activity

(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one, commonly referred to as TBDMS-5-hydroxy-pentan-2-one, is a silyl ether derivative known for its applications in organic synthesis and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C11H24O3Si
  • Molecular Weight : 232.40 g/mol
  • CAS Number : 218615-21-5
  • IUPAC Name : (3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypentan-2-one
  • SMILES Notation : CC(=O)C(CCO)OSi(C)C(C)(C)C

Biological Activity Overview

Research indicates that TBDMS derivatives exhibit various biological activities, including enzyme inhibition and receptor modulation. The specific biological activity of this compound has been less extensively studied, but its structural properties suggest potential interactions with biological targets.

Potential Biological Activities:

  • Enzyme Inhibition : Silyl ethers are known to interact with enzymes, potentially acting as inhibitors or modulators.
  • Receptor Agonism/Antagonism : Similar compounds have shown activity at nuclear receptors, suggesting that TBDMS derivatives may influence signaling pathways.

Data Table: Summary of Biological Studies

Study ReferenceBiological ActivityMethodologyFindings
Liu et al., 2014 PPARγ partial agonismIn vitro assaysCompound exhibited partial agonist activity at PPARγ, indicating potential metabolic effects.
Kremsmayr et al., 2017 Synthetic pathway explorationBiomimetic synthesisDeveloped synthetic routes for silyl derivatives, demonstrating feasibility for further biological testing.
Santa Cruz Biotechnology Chiral reagent applicationsSynthesis and characterizationDemonstrated utility in asymmetric synthesis, potentially influencing biological activity through chirality.

Case Study 1: PPARγ Modulation

A study by Liu et al. (2014) investigated the interaction of similar silyl compounds with the PPARγ receptor. The findings indicated that certain silyl ethers could act as partial agonists, which may have implications for metabolic regulation and diabetes treatment. Although this compound was not directly tested, its structural similarities suggest it may exhibit comparable effects.

Case Study 2: Synthesis and Utility

Research on the synthesis of TBDMS ethers has highlighted their role in organic chemistry as protecting groups for alcohols during reactions. The work by Corey et al. established effective methodologies for converting alcohols to TBDMS ethers with high yields, thus facilitating further chemical transformations that may lead to biologically active compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one, and how can reaction conditions be optimized for stereochemical control?

  • Methodology : The compound is typically synthesized via silyl protection of hydroxyl groups under anhydrous conditions. For example, tert-butyldimethylsilyl (TBS) chloride is used with a base like imidazole in tetrahydrofuran (THF) to protect the hydroxyl group at the 3S position. Subsequent oxidation or ketone formation steps require careful temperature control (-78°C to room temperature) to avoid racemization .
  • Optimization : Use low-temperature lithiation (e.g., n-BuLi in THF at -78°C) to stabilize intermediates and reduce side reactions. Chiral auxiliaries or catalysts may enhance enantiomeric excess (e.e.) .

Q. How does the tert-butyldimethylsilyl (TBS) group influence the stability and reactivity of intermediates in the synthesis of this compound?

  • Role of TBS : The TBS group acts as a protecting group for the hydroxyl moiety, preventing unwanted side reactions (e.g., oxidation or nucleophilic attack). Its bulkiness also impacts steric hindrance, which can direct regioselectivity in subsequent reactions .
  • Removal : TBS ethers are typically cleaved using fluoride-based reagents (e.g., TBAF in THF) under mild conditions, preserving sensitive functional groups like the 5-hydroxy ketone .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in stereochemical assignments of this compound?

  • Chiral HPLC : Employ chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and confirm e.e. values.
  • NMR Spectroscopy : Use NOE (Nuclear Overhauser Effect) experiments or Mosher ester analysis to assign absolute configuration. For example, coupling constants in 1^1H-NMR can reveal spatial relationships between protons .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure of derivatives (e.g., co-crystals with chiral resolving agents) .

Q. How do competing reaction pathways (e.g., keto-enol tautomerism) affect the compound’s stability under varying pH and temperature conditions?

  • Keto-Enol Equilibrium : The 5-hydroxypentan-2-one moiety can undergo tautomerism, which is pH-dependent. Under acidic conditions, enol formation is favored, while neutral/basic conditions stabilize the keto form.
  • Stability Studies : Monitor tautomer ratios via 13^{13}C-NMR or UV-Vis spectroscopy. For example, enol content increases at pH < 5, leading to potential degradation via oxidation .

Data Contradiction Analysis

Q. How can discrepancies in elemental analysis data (e.g., C/H/N ratios) be resolved for this compound?

  • Common Issues :

  • Purity : Impurities from incomplete silylation or residual solvents (e.g., THF) skew results. Recrystallize the compound or use preparative HPLC for purification .
  • Hydroscopicity : The hydroxyl group may absorb moisture, altering measured H values. Perform analysis under inert atmosphere or use Karl Fischer titration for moisture quantification .
    • Example Data :
ParameterCalculated (%)Found (%)
C59.7859.72
H7.697.72
N9.309.30
Source: Elemental analysis of a related TBS-protected compound

Methodological Challenges

Q. What strategies mitigate epimerization during deprotection of the TBS group in this compound?

  • Controlled Deprotection : Use buffered TBAF (e.g., with acetic acid) to maintain mild acidity and minimize racemization.
  • Low-Temperature Workup : Conduct reactions at 0°C and quench immediately to prevent prolonged exposure to reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one
Reactant of Route 2
(-)-(3S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-hydroxypentan-2-one

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